molecular formula C17H28BN3O2 B1423206 1-Ethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine CAS No. 940285-00-7

1-Ethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Cat. No. B1423206
CAS RN: 940285-00-7
M. Wt: 317.2 g/mol
InChI Key: DSHOOXGDGVOLGA-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a complex organic molecule that contains a piperazine ring, a pyridine ring, and a boronic ester group . Piperazine is a cyclic amine that is used in a variety of chemical reactions. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The boronic ester group (tetramethyl-1,3,2-dioxaborolan-2-yl) is often used in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The piperazine ring would provide a degree of flexibility to the molecule, while the pyridine ring could participate in pi stacking interactions .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions. The piperazine ring could act as a bidentate ligand, binding to metal ions. The pyridine ring could undergo electrophilic substitution reactions . The boronic ester group could be involved in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . Factors such as the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule could all influence its properties .

Scientific Research Applications

Antagonist Activity in Medicinal Chemistry

1-Ethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine derivatives have shown potential in medicinal chemistry, particularly in the synthesis of compounds with 5-HT2 antagonist activity. These compounds have been studied for their effects on central 5-HT2 receptors, indicating their relevance in neurotransmitter-related research (Watanabe et al., 1992).

Insecticide Design

The chemical structure of this compound has also been explored in the design and synthesis of novel insecticides. Studies have shown that derivatives based on this compound have significant biological activities against certain pests, providing a foundation for developing new insecticides with unique modes of action (Cai et al., 2010).

Docking Studies in Drug Development

Docking studies of derivatives, including those with a piperazine-1-yl-1H-indazole structure, are crucial in drug development. These studies help in understanding the interaction of these compounds with biological targets, thereby aiding in the design of drugs with specific actions (Balaraju et al., 2019).

Role in Synthesis of Biologically Active Compounds

The compound serves as an important intermediate in the synthesis of various biologically active compounds. Its role in facilitating the production of these compounds highlights its significance in pharmaceutical research (Kong et al., 2016).

Exploration in Antituberculosis Activity

Its derivatives have been explored for their potential activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This application underscores its potential use in developing new treatments for infectious diseases (Shindikar & Viswanathan, 2005).

Learning and Memory Facilitation

Compounds derived from this chemical have been studied for their effects on learning and memory facilitation in animal models. This research contributes to the understanding of neurological processes and the development of cognitive enhancers (Li Ming-zhu, 2012).

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new materials or pharmaceuticals, or as a reagent in chemical synthesis .

properties

IUPAC Name

1-ethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28BN3O2/c1-6-20-9-11-21(12-10-20)15-8-7-14(13-19-15)18-22-16(2,3)17(4,5)23-18/h7-8,13H,6,9-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHOOXGDGVOLGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694405
Record name 1-Ethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

940285-00-7
Record name 1-Ethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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